2,3-Dihydrobenzofuran-5,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-5,6-diamine |
InChI |
InChI=1S/C8H10N2O/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4H,1-2,9-10H2 |
InChI Key |
LUJBMAUGJCJBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C21)N)N |
Origin of Product |
United States |
Iii. Chemical Transformations and Functionalization of 2,3 Dihydrobenzofuran 5,6 Diamine and Its Derivatives
Reactions at the Amine Centers (e.g., Acylation, Alkylation, Condensation)
The two primary amine groups on the aromatic ring are nucleophilic centers and readily participate in various chemical reactions, including acylation, alkylation, and condensation.
Acylation: The amine groups of 2,3-dihydrobenzofuran-5,6-diamine can be acylated using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base. This reaction introduces an acyl group onto one or both nitrogen atoms. The acylation can be controlled to achieve mono- or di-acylated products depending on the stoichiometry of the reactants and the reaction conditions.
Alkylation: Alkylation of the amine centers can be achieved using alkyl halides or other alkylating agents. Similar to acylation, the degree of alkylation can be controlled to yield mono- or di-alkylated products. N-alkylation of related heterocyclic systems, such as imidazo[4,5-b]pyridines, has been successfully carried out using allyl bromide or propargyl bromide in the presence of potassium carbonate and a phase-transfer catalyst. uctm.edu This suggests that similar conditions could be applicable for the N-alkylation of this compound.
Condensation Reactions: One of the most significant reactions of o-phenylenediamines, and by extension this compound, is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. This reaction is a cornerstone in the synthesis of this important class of heterocyclic compounds. The reaction typically proceeds by the sequential condensation of the two amine groups with the two carbonyl groups of the dicarbonyl compound, followed by dehydration to form the aromatic pyrazine (B50134) ring. A variety of catalysts and reaction conditions have been developed to facilitate this transformation, including the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water, which allows for a green and efficient synthesis.
Table 1: Examples of Condensation Reactions of o-Phenylenediamines with 1,2-Dicarbonyl Compounds
| o-Phenylenediamine (B120857) Derivative | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product |
| o-Phenylenediamine | Glyoxal | Acetonitrile, rt | Quinoxaline |
| o-Phenylenediamine | Benzil | CAN (5 mol%), Tap water, rt | 2,3-Diphenylquinoxaline |
| 4-Methyl-o-phenylenediamine | Benzil | CAN (5 mol%), Tap water, rt | 6-Methyl-2,3-diphenylquinoxaline |
Cycloaddition Reactions
The diamine functionality in this compound allows it to participate in various cycloaddition reactions, leading to the formation of fused heterocyclic systems.
While specific examples of [3+2] cycloaddition reactions starting directly from this compound are not extensively documented, the reactivity of the o-phenylenediamine moiety is well-established in forming five-membered rings. For instance, o-phenylenediamines can react with suitable reagents to form benzimidazoles, a reaction that can be viewed as a formal [3+2] cycloaddition. The synthesis of fused dihydrobenzo researchgate.netorganic-chemistry.orgimidazo[1,2-a]pyrimido[5,4-e]pyrimidin-3(4H)-amine derivatives has been reported starting from 1H-benzimidazol-2-amine, which itself can be derived from o-phenylenediamine. researchcommons.orgresearchcommons.org This highlights the potential of the diamine functionality within the dihydrobenzofuran scaffold to undergo similar cyclizations.
Furthermore, palladium-catalyzed [3+2] cycloaddition reactions of vinylcyclopropanes with azadienes derived from benzofuran (B130515) have been developed, leading to spirocyclic cyclopentanes. nih.gov This indicates the utility of the benzofuran scaffold in cycloaddition chemistry. A rhodium(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-dienes has also been reported for the construction of dihydrobenzofurans. organic-chemistry.org
The [4+1] cycloaddition is another powerful tool for the construction of five-membered rings. While direct examples with this compound are scarce, related transformations provide insight into potential reactivity. For instance, phosphorus(III)-mediated formal [4+1] cycloadditions of o-quinone methides with 1,2-dicarbonyls have been used to synthesize 2,3-dihydrobenzofurans. cnr.it Similarly, a one-pot synthesis of dihydrobenzofurans has been achieved through a [4+1] annulation of para-quinone methides with bromonitromethane. rsc.org
More broadly, catalytic reductive [4+1] cycloadditions of vinylidenes and dienes have been developed using dinickel complexes. nih.gov A palladium(II)-catalyzed [4+1+1] cycloaddition of o-aminobenzoic acids with carbon monoxide and amines provides a direct route to N-substituted quinazoline-2,4(1H,3H)-diones, demonstrating the utility of ortho-disubstituted benzene (B151609) derivatives in complex cyclization cascades. rsc.org
Ring-Opening and Rearrangement Reactions
The 2,3-dihydrobenzofuran (B1216630) scaffold, while relatively stable, can undergo ring-opening and rearrangement reactions under specific conditions, offering pathways to novel molecular architectures.
The furan (B31954) ring of 3-nitrobenzofurans has been shown to open upon treatment with carbonyl-stabilized sulfonium (B1226848) ylides. researchgate.net This reaction proceeds through a nucleophilic dearomatization involving consecutive carbo- and retro-oxa-Michael reactions. Cobalt catalysts have been employed for the enantioselective ring-opening of 2,5-dihydrofurans using vinylidenes, which proceeds via a [2+2]-cycloaddition followed by a β-O elimination. nih.gov
Rearrangement reactions of precursors can also lead to the formation of the dihydrobenzofuran framework. A notable example is the rearrangement of 2-hydroxychalcones to afford 2,3-dihydrobenzofurans, which can be further transformed into 3-formylbenzofurans and 3-acylbenzofurans. nih.gov This strategy was successfully applied to the synthesis of the natural product puerariafuran. nih.gov
Selective Derivatization Strategies for Dihydrobenzofuran Scaffolds
Selective functionalization of the dihydrobenzofuran scaffold is crucial for creating a diverse library of compounds. The presence of multiple reactive sites—the two amine groups, the aromatic ring, and the dihydrofuran ring—necessitates careful control of reaction conditions to achieve selectivity.
Selective derivatization can be achieved by exploiting the differential reactivity of the functional groups. For instance, the amine groups can be selectively protected, allowing for subsequent reactions on the aromatic or dihydrofuran ring. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents. The dihydrofuran ring offers sites for functionalization, for example, through reactions at the benzylic position.
A method for the synthesis of dihydrobenzofurans via a direct aryl C-O bond formation has been described, which proceeds under mild conditions and is expected to be compatible with functionalized substrates. nih.gov Furthermore, rhodium-catalyzed C-H and C-C bond activation has been used for the chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives from N-phenoxyacetamides and alkylidenecyclopropanes. nih.gov
Transformation of Benzofuran to Dihydrobenzofuran Framework
The synthesis of 2,3-dihydrobenzofurans can be accomplished by the reduction of the corresponding benzofurans. This transformation is a common strategy to access the dihydrobenzofuran core. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. A review on the synthesis of dihydrobenzofurans highlights various methods, including the reduction of benzofurans. cnr.itacs.org
Table 2: Methods for the Reduction of Benzofurans to 2,3-Dihydrobenzofurans
| Benzofuran Derivative | Catalyst/Reagent | Conditions | Product | Reference |
| Benzofuran | Pd/C, H₂ | Ethanol, rt | 2,3-Dihydrobenzofuran | acs.org |
| Substituted Benzofurans | Nanostructured Cobalt | H₂ | Substituted 2,3-Dihydrobenzofurans | acs.org |
Reduction Strategies
The reduction of the this compound scaffold can be directed at either the aromatic benzene ring or the dihydrofuran ring, depending on the chosen reagents and reaction conditions. These transformations are crucial for accessing saturated and partially saturated analogues, which may exhibit distinct biological activities.
One of the primary reduction strategies involves the catalytic hydrogenation of the benzene ring. This transformation typically requires the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), under a hydrogen atmosphere. youtube.com The conditions for such reductions, particularly for aromatic systems, often necessitate elevated pressures and temperatures to overcome the inherent stability of the aromatic ring. youtube.com
For instance, the catalytic reduction of benzofuran derivatives has been shown to selectively reduce the furanoid double bond to yield the corresponding 2,3-dihydrobenzofuran. nih.gov Further reduction of the benzene ring would lead to the fully saturated perhydrobenzofuran system. In the case of this compound, the focus would be on the reduction of the aromatic diamine portion to a cyclohexanediamine (B8721093) derivative, while potentially retaining the dihydrofuran ring.
Another powerful method for the reduction of aromatic rings is the Birch reduction, which employs alkali metals, typically lithium or sodium, in liquid ammonia (B1221849) with an alcohol as a proton source. youtube.com This reaction proceeds via a single-electron transfer mechanism and can provide partially reduced 1,4-cyclohexadiene (B1204751) derivatives. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. youtube.com For this compound, the electron-donating amino groups would direct the reduction to specific positions on the aromatic ring.
The choice of reduction strategy and the specific conditions employed are critical in determining the final product. The following table summarizes potential reduction strategies applicable to the aromatic ring of this compound, based on established methods for analogous aromatic compounds.
| Reduction Strategy | Typical Reagents and Conditions | Potential Product | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Ni catalyst; elevated pressure and temperature | 2,3-Dihydroperhydrobenzofuran-5,6-diamine | Harsh conditions may also lead to the opening of the furan ring. |
| Birch Reduction | Li or Na, liquid NH₃, alcohol (e.g., ethanol) | 5,6-Diamino-2,3,5,8-tetrahydrobenzofuran | Provides a partially reduced ring system. Regioselectivity is influenced by the amino substituents. |
| Lithium-Ammonia Reduction | Lithium in liquid ammonia | Can lead to the reduction of the benzofuran ring system. acs.org | Offers an alternative to catalytic hydrogenation for modifying the heterocyclic core. acs.org |
Dehydrogenation Using Reagents like DDQ
The dihydrofuran ring of this compound can be aromatized to the corresponding benzofuran through dehydrogenation. A highly effective and widely used reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov DDQ is a powerful oxidant that readily accepts a hydride ion from a suitable donor, leading to the formation of an aromatic system. nih.gov
The mechanism of DDQ dehydrogenation is believed to involve a hydride transfer from the substrate to the quinone, followed by the loss of a proton to generate the aromatic product and the hydroquinone (B1673460) form of DDQ. nih.gov The reaction is often carried out in an inert solvent, such as dioxane or toluene, and can proceed under relatively mild conditions.
The presence of electron-donating groups on the dihydroaromatic system generally facilitates the dehydrogenation process. youtube.com In the case of this compound, the two amino groups on the benzene ring are strong electron-donating groups, which would be expected to enhance the rate of dehydrogenation of the adjacent dihydrofuran ring. This electronic effect makes the dihydrofuran ring more susceptible to oxidation by DDQ.
The dehydrogenation of this compound would yield 5,6-diaminobenzofuran, a fully aromatic heterocyclic compound with a different set of chemical and physical properties. This transformation provides a direct route to a new class of substituted benzofurans.
The following table outlines the dehydrogenation of this compound using DDQ, based on its known reactivity with similar dihydroaromatic compounds. nih.govresearchgate.net
| Transformation | Reagent | Typical Conditions | Product | Key Features |
| Dehydrogenation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent (e.g., dioxane, toluene), room temperature to reflux | 5,6-Diaminobenzofuran | High-yielding and efficient method for aromatization. The reaction is facilitated by the electron-donating amino groups. |
Iv. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.
The ¹H NMR spectrum of 2,3-Dihydrobenzofuran-5,6-diamine is anticipated to exhibit distinct signals corresponding to the protons on the dihydrofuran ring and the aromatic benzene (B151609) ring.
Dihydrofuran Ring Protons: The methylene (B1212753) protons at the C2 and C3 positions of the dihydrofuran ring will present as two triplets. The protons at C2, being adjacent to the oxygen atom, are expected to resonate further downfield, likely in the range of δ 4.5-4.7 ppm. The C3 protons, being more shielded, should appear at approximately δ 3.2-3.4 ppm. Both signals would exhibit coupling to each other, resulting in a triplet splitting pattern with a typical coupling constant (J) of around 8.0-9.0 Hz.
Aromatic Protons: The presence of two amino groups on the benzene ring significantly influences the chemical shifts of the aromatic protons at the C4 and C7 positions. These protons are expected to appear as singlets due to the symmetrical substitution pattern. The strong electron-donating nature of the amino groups will cause a notable upfield shift, with anticipated resonance in the region of δ 6.2-6.5 ppm.
Amino Protons: The protons of the two amino groups (-NH₂) are expected to produce a broad singlet in the spectrum. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature, but would typically be observed in the range of δ 3.0-5.0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.5 - 4.7 | Triplet | 8.0 - 9.0 |
| H-3 | 3.2 - 3.4 | Triplet | 8.0 - 9.0 |
| H-4 | 6.2 - 6.5 | Singlet | - |
| H-7 | 6.2 - 6.5 | Singlet | - |
| -NH₂ | 3.0 - 5.0 | Broad Singlet | - |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, the following characteristic signals are predicted:
Dihydrofuran Ring Carbons: The C2 carbon, bonded to the oxygen atom, will be the most deshielded of the aliphatic carbons, with an expected chemical shift in the range of δ 70-75 ppm. The C3 carbon should resonate at a higher field, around δ 28-32 ppm.
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly affected by the diamino substitution. The carbons bearing the amino groups (C5 and C6) will be strongly shielded and are predicted to appear in the δ 135-140 ppm region. The C4 and C7 carbons are expected to resonate at approximately δ 100-105 ppm. The quaternary carbons C3a and C7a will also be influenced by the substituents, with predicted shifts in the δ 140-145 ppm and δ 115-120 ppm ranges, respectively.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 70 - 75 |
| C-3 | 28 - 32 |
| C-3a | 140 - 145 |
| C-4 | 100 - 105 |
| C-5 | 135 - 140 |
| C-6 | 135 - 140 |
| C-7 | 100 - 105 |
| C-7a | 115 - 120 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Key correlations would be observed between the H-2 and H-3 protons of the dihydrofuran ring, confirming their vicinal relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the H-2 signal to the C-2 carbon, H-3 to C-3, H-4 to C-4, and H-7 to C-7.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure. Expected key correlations for this compound would include:
H-2 protons showing correlations to C-3, C-3a, and C-7a.
H-3 protons showing correlations to C-2, C-3a, and C-4.
Aromatic protons (H-4 and H-7) showing correlations to neighboring aromatic carbons and the carbons of the dihydrofuran ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.
For this compound, the IR spectrum is expected to show strong absorptions corresponding to the N-H stretching of the primary amine groups, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-O-C stretching of the dihydrofuran ring is anticipated to produce a strong band in the region of 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region.
Raman spectroscopy would complement the IR data, with strong signals expected for the aromatic ring breathing modes and other symmetric vibrations that are weak in the IR spectrum.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium |
| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the diamino-substituted benzene ring. The presence of the two auxochromic amino groups will cause a significant bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzofuran (B130515). It is anticipated that the primary absorption bands will be in the range of 280-320 nm, corresponding to π-π* transitions within the aromatic system.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
For this compound (C₈H₁₀N₂O), the expected exact mass would be determined by High-Resolution Mass Spectrometry (HRMS), confirming its molecular formula. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 166. Key fragmentation pathways would likely involve the loss of small neutral molecules or radicals from the dihydrofuran ring and the amino substituents, providing further structural confirmation. For instance, fragmentation of related aminopropyl dihydrobenzofurans shows characteristic cleavage patterns that can be extrapolated to predict the fragmentation of the diamine derivative. researchgate.net
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O |
| Exact Mass | 166.0793 g/mol |
| Molecular Ion (M⁺) (m/z) | 166 |
| Key Fragmentation | Loss of NH₂, CH₂O, and other small fragments |
Comparison of Experimental and Computationally Simulated Spectroscopic Data
A critical aspect of modern structural elucidation involves the synergy between experimental spectroscopic measurements and theoretical calculations. This comparative approach provides a powerful tool for the unambiguous assignment of spectral features and a deeper understanding of the molecule's electronic and geometric properties. While specific comparative studies on this compound are not extensively available in the public domain, the established methodologies for similar molecular structures provide a clear framework for how such an analysis would be conducted.
The process typically involves acquiring experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. Concurrently, computational models, most commonly based on Density Functional Theory (DFT), are used to predict these same spectroscopic properties. researchgate.netscielo.brnih.gov The level of theory and the basis set used in the calculations are crucial for obtaining accurate theoretical data that can be reliably compared with experimental results. researchgate.net For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for optimizing molecular geometry and predicting vibrational frequencies and NMR chemical shifts. researchgate.netresearchgate.net
Vibrational Spectroscopy (IR and Raman)
In a typical study, the experimental FT-IR and FT-Raman spectra of the compound would be recorded in the solid phase. researchgate.net The vibrational frequencies and intensities obtained would then be compared against the theoretical spectra generated by DFT calculations. These calculations also provide a detailed description of the vibrational modes through Potential Energy Distribution (PED) analysis, which allows for a precise assignment of each observed band to specific molecular motions, such as stretching, bending, and torsional modes of the dihydrobenzofuran ring and the amine functional groups. researchgate.net Discrepancies between the experimental and scaled theoretical wavenumbers are often minimal, confirming the accuracy of the computed molecular structure.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (PED) |
| N-H Asymmetric Stretch | Data not available | Data not available | ν(NH₂) |
| N-H Symmetric Stretch | Data not available | Data not available | ν(NH₂) |
| C-H Aromatic Stretch | Data not available | Data not available | ν(C-H) |
| C-O-C Asymmetric Stretch | Data not available | Data not available | νas(C-O-C) |
| NH₂ Scissoring | Data not available | Data not available | δ(NH₂) |
| C-N Stretch | Data not available | Data not available | ν(C-N) |
| Note: This table represents a typical format for comparing experimental and calculated vibrational data. Specific values for this compound are not available in the searched literature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts is another cornerstone of structural validation. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate the NMR shielding tensors. researchgate.net These theoretical values are then converted to chemical shifts and compared with the experimental data, which are typically recorded in a solvent like DMSO-d₆ or CDCl₃. scielo.br A strong linear correlation between the experimental and calculated chemical shifts would confirm the proposed structure of this compound.
¹³C NMR Chemical Shift Comparison
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C3a | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C7 | Data not available | Data not available |
| C7a | Data not available | Data not available |
Note: This table illustrates the format for comparing NMR data. Specific values for this compound are not available in the searched literature.
¹H NMR Chemical Shift Comparison
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| H on C2 | Data not available | Data not available |
| H on C3 | Data not available | Data not available |
| H on C4 | Data not available | Data not available |
| H on C7 | Data not available | Data not available |
| H on NH₂ (at C5) | Data not available | Data not available |
| H on NH₂ (at C6) | Data not available | Data not available |
Note: This table illustrates the format for comparing NMR data. Specific values for this compound are not available in the searched literature.
Electronic Spectroscopy (UV-Vis)
The electronic properties, such as the HOMO-LUMO energy gap and the nature of electronic transitions, can be investigated by comparing the experimental UV-Vis absorption spectrum with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations. scielo.br This analysis helps in understanding the electron-donating or -accepting nature of different parts of the molecule and the charge transfer interactions that occur upon electronic excitation. researchgate.net The solvent effects on the absorption maxima can also be modeled to provide a more accurate comparison with experimental spectra recorded in various solvents. researchgate.net
By integrating these computational and experimental spectroscopic techniques, a comprehensive and validated structural and electronic profile of this compound could be established, providing a solid foundation for understanding its chemical reactivity and potential applications.
V. Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Topological Analysis (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins. amercrystalassn.orgwiley-vch.degla.ac.uk This method provides a rigorous definition of atoms within a molecule, chemical bonds, and molecular structure based on a quantum mechanical observable, the electron density. amercrystalassn.orggla.ac.uk The analysis focuses on critical points (CPs) where the gradient of the electron density is zero (∇ρ = 0). researchgate.netresearchgate.net These points are classified as nuclear critical points (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). researchgate.net
For a molecule like 2,3-Dihydrobenzofuran-5,6-diamine, a QTAIM analysis would identify BCPs between bonded atoms, providing quantitative information about the nature of these bonds. For instance, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are indicative of bond strength and type. Covalent bonds are typically characterized by a high ρ(r) and a negative ∇²ρ(r), while interactions like hydrogen bonds show lower ρ(r) and positive ∇²ρ(r). The presence of a bond path and a corresponding BCP between two atoms is a necessary and sufficient condition for the atoms to be considered bonded. researchgate.net
The analysis can also unambiguously determine atomic properties, such as atomic charges (q(Ω)) and atomic volumes (Vol(Ω)), by integrating over the atomic basins defined by zero-flux surfaces in the gradient vector field of the electron density. gla.ac.uk While specific QTAIM studies on this compound are not prominent in the literature, the expected parameters can be inferred from analyses of similar heterocyclic and aromatic systems. cdnsciencepub.commdpi.comnih.gov
Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound
| Bond | Type of Critical Point | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| C-C (Aromatic) | Bond (3, -1) | ~0.30 | < 0 |
| C-N (Amine) | Bond (3, -1) | ~0.25 | < 0 |
| C-O (Ether) | Bond (3, -1) | ~0.20 | > 0 (polar character) |
| C-H | Bond (3, -1) | ~0.28 | < 0 |
Note: The values in this table are illustrative and based on typical parameters for similar bonds in organic molecules.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. rsc.orgchemrxiv.org It is particularly effective for calculating properties related to optical absorption and emission spectra, offering a favorable balance between computational cost and accuracy for many organic molecules. rsc.orgchemrxiv.org The method solves the time-dependent Kohn-Sham equations to predict vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netfunctmaterials.org.ua
For this compound, TD-DFT calculations can predict its UV-Vis absorption profile. The electronic transitions are typically from occupied molecular orbitals to unoccupied molecular orbitals, such as π → π* transitions associated with the aromatic benzene (B151609) ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The presence of the two amino groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted 2,3-dihydrobenzofuran (B1216630) core. The calculations can be performed with various functionals and basis sets, and solvent effects can be included to better match experimental conditions. mdpi.comrsc.org Analysis of the molecular orbitals involved in the main electronic transitions provides insight into the nature of the excited states. functmaterials.org.ua
Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~3.8 | ~326 | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~4.5 | ~275 | > 0.05 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | ~5.1 | ~243 | > 0.2 | HOMO → LUMO+1 (π → π*) |
Note: This table presents hypothetical data to illustrate the typical output of a TD-DFT calculation. Actual values would depend on the specific level of theory and solvent model used.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Motion
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes and molecular flexibility. nih.gov For a molecule like this compound, particularly when interacting with a biological target, MD simulations can reveal crucial information about its binding stability and conformational landscape.
In the context of drug design, MD simulations are often performed on ligand-protein complexes predicted by molecular docking. nih.gov The simulation tracks the trajectory of the complex in a simulated physiological environment (e.g., in water). Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess stability. A stable RMSD for the ligand within the binding pocket suggests a stable binding mode. RMSF analysis highlights the flexibility of different parts of the molecule and the protein, identifying regions that exhibit significant movement. Such studies have been performed on 2,3-dihydrobenzofuran derivatives to evaluate their potential as enzyme inhibitors, confirming the stability of their interactions within the active site. nih.gov
Table 3: Typical Output Parameters from an MD Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Interpretation for a Stable Complex |
| RMSD (Ligand) | Measures the average deviation of the ligand's atoms from a reference structure over time. | Low and stable value (e.g., < 3 Å) indicates limited movement from the docked pose. |
| RMSF (Protein) | Measures the fluctuation of each amino acid residue around its average position. | Higher fluctuations in loop regions, lower in alpha-helices and beta-sheets. |
| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between ligand and receptor over time. | Persistent hydrogen bonds indicate key stabilizing interactions. |
| Binding Free Energy (e.g., MM/GBSA) | An estimation of the binding affinity calculated from the simulation trajectory. | A negative value indicates favorable binding. |
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Property Prediction
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their physicochemical properties. nih.govasianpubs.org These models use calculated molecular descriptors—numerical values that quantify different aspects of a molecule's topology, geometry, or electronic structure—to predict properties that may be difficult or time-consuming to measure experimentally. digitaloceanspaces.com
For this compound and its analogs, QSPR models could be developed to predict a range of properties. For example, by compiling experimental data for a series of related heterocyclic amines, a model could predict properties like solubility, boiling point, or the material-air partition coefficient. researchgate.netnih.gov The molecular descriptors used in such models often include electronic parameters (e.g., energy of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), lipophilicity (LogP), and topological indices. researchgate.netresearchgate.net QSPR studies on furan (B31954) and benzofuran (B130515) derivatives have successfully modeled properties like antioxidant activity and corrosion inhibition. digitaloceanspaces.comresearchgate.net
Table 4: Examples of Molecular Descriptors for QSPR Studies of this compound
| Descriptor Class | Example Descriptors | Property It Relates To |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, Electron-donating ability |
| Steric/Topological | Molecular Weight, Molecular Volume, TPSA (Topological Polar Surface Area) | Transport properties, Bioavailability |
| Lipophilic | LogP (Partition coefficient) | Membrane permeability, Solubility |
| Quantum Chemical | Atomic Charges, Bond Orders | Intermolecular interactions |
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. researchgate.netresearchgate.net This method is central to structure-based drug design, as it helps identify potential drug candidates and elucidates their binding mechanisms at the molecular level. researchgate.netnih.gov The process involves sampling a large number of conformations of the ligand within the receptor's active site and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. researchgate.net
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" and has been the subject of numerous docking studies against various biological targets. researchgate.net Derivatives have been docked into the active sites of enzymes such as phosphodiesterase 1B (PDE1B), PI3K, and dihydrofolate reductase (DHFR) to explore their potential as inhibitors. nih.govresearchgate.netnih.gov These studies reveal that the dihydrobenzofuran core can form key interactions, including hydrogen bonds (via its oxygen or substituents) and hydrophobic interactions with amino acid residues in the binding pocket. nih.gov For this compound, the two amino groups would be expected to act as strong hydrogen bond donors, potentially forming critical interactions that anchor the molecule within a receptor's active site.
Table 5: Summary of a Representative Molecular Docking Study on a Benzofuran Derivative
| Parameter | Finding | Reference |
| Protein Target | Dihydrofolate Reductase (DHFR) from E. coli | nih.gov |
| Ligand | Benzofuran-triazine hybrid (Compound 8e) | nih.gov |
| Binding Energy | -8.0 kcal/mol | nih.gov |
| Key Interacting Residues | Asp27, Ile50, Phe31, Ile94, Leu28 | nih.gov |
| Types of Interactions | Hydrogen bonds with Asp27 and Ile94; Hydrophobic interactions with Phe31 and Leu28. | nih.gov |
Mechanistic Computational Studies
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, complementing experimental findings by providing detailed energetic profiles of reaction pathways. rsc.orgacs.org Density Functional Theory (DFT) calculations are commonly used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states (TS), and products.
The synthesis of the 2,3-dihydrobenzofuran core can proceed through various routes, including transition-metal-catalyzed intramolecular cyclizations. rsc.orgacs.org For example, palladium-catalyzed heteroannulation reactions have been studied computationally. acs.org These studies propose mechanisms that often involve several key steps:
Oxidative Addition: The active catalyst (e.g., Pd(0)) adds to a reactant.
Migratory Insertion/Carbopalladation: An alkene or other unsaturated group inserts into a palladium-carbon or palladium-heteroatom bond, forming a new C-C or C-heteroatom bond and a key cyclic intermediate (e.g., a rhodacycle or palladacycle). rsc.org
Reductive Elimination: The final product is released from the metal center, regenerating the active catalyst for the next cycle. acs.org
Computational analysis of these pathways involves locating the transition state structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier for that step. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. Such studies have been crucial in understanding and optimizing the synthesis of complex heterocyclic scaffolds like dihydrobenzofuran. rsc.orgnih.gov
Origin of Stereoselectivity and Diastereoselectivity
Computational and theoretical studies are pivotal in elucidating the underlying factors that govern the stereochemical outcomes of chemical reactions. While specific computational investigations into the stereoselectivity of reactions involving This compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on analogous aromatic amines and heterocyclic compounds. Density Functional Theory (DFT) calculations are a primary tool for exploring reaction mechanisms and the origins of stereoselectivity. rsc.orgrsc.orgmdpi.comacs.org
Theoretical models for reactions involving compounds structurally similar to This compound suggest that the origin of stereoselectivity and diastereoselectivity is often a complex interplay of steric and electronic factors. rsc.orgmdpi.com These can include the energies of transition states, steric hindrance between substituents, and noncovalent interactions. rsc.orgacs.org
For instance, in reactions involving ortho-phenylenediamines, a class of compounds to which This compound belongs, noncovalent interactions have been proposed to control positional selectivity in radical reactions. acs.org It is plausible that similar interactions could play a role in directing the stereochemical course of reactions involving the title compound.
A hypothetical computational study on a reaction of This compound would likely involve the following steps:
Mapping the potential energy surface of the reaction to identify all possible stereoisomeric pathways.
Calculating the energies of the transition states leading to different stereoisomers. The stereoisomer formed via the lowest energy transition state is generally the one that is predominantly observed experimentally.
Analyzing the geometries of the transition states to identify the specific interactions that stabilize one transition state over the others. These could include steric repulsions, hydrogen bonding, or other electrostatic interactions. rsc.org
For example, in a hypothetical asymmetric synthesis involving the diamine, DFT calculations could be used to model the interaction of the substrate with a chiral catalyst. The model would aim to explain why the catalyst favors the formation of one enantiomer over the other. The results of such a study could be presented in a table comparing the calculated energy barriers for the formation of the different stereoisomers.
Table 1: Hypothetical DFT Energy Data for a Chiral Reaction
| Stereoisomer | Transition State Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| R-enantiomer | 15.2 | >99% |
| S-enantiomer | 18.5 | <1% |
| Diastereomer 1 | 16.1 | - |
This table is illustrative and based on typical data from computational studies of stereoselective reactions.
Furthermore, computational models can elucidate the role of solvents and other reaction conditions on stereochemical outcomes. rsc.org By providing a detailed, atom-level understanding of the reaction mechanism, these theoretical investigations are invaluable for the rational design of new stereoselective synthetic methods.
Vi. Mechanistic Insights into Reactions Involving 2,3 Dihydrobenzofuran 5,6 Diamine and Its Precursors
Analysis of Key Reaction Intermediates
o-Quinone methides (o-QMs) are highly reactive intermediates extensively used in the synthesis of 2,3-dihydrobenzofurans. cnr.it These intermediates are typically generated in situ from various precursors, such as o-hydroxybenzyl alcohols, o-siloxybenzyl halides, or (2-hydroxyphenyl)methanaminium salts. acs.orgacs.org
One common strategy involves the fluoride-induced desilylation of precursors like 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036). acs.orgorganic-chemistry.org This process generates a phenoxide anion that undergoes conjugate elimination of a nitrate anion to form the o-QM intermediate. acs.org Once formed, the electrophilic o-QM is susceptible to nucleophilic attack. A subsequent Michael addition by a nucleophile leads to a phenoxide intermediate, which then undergoes an intramolecular 5-exo-tet cyclization, displacing a leaving group (like a bromide anion) to furnish the 3-substituted 2,3-dihydrobenzofuran (B1216630) ring. acs.orgacs.orgorganic-chemistry.org
Another approach involves a [4+1] annulation reaction. Here, o-QMs react with various C1 sources. For instance, phosphorus(III)-mediated [4+1] cycloaddition with 1,2-dicarbonyls has been shown to produce 2,3-dihydrobenzofurans bearing a quaternary center at the C2 position. cnr.it Similarly, highly enantio- and diastereoselective [4+1] annulations have been developed between in situ generated ammonium (B1175870) ylides and o-QMs, providing chiral 2,3-dihydrobenzofuran derivatives. nih.gov Computational studies have provided deeper insight into these reactions, indicating that high trans selectivity can be achieved through the selective formation of a cis intermediate followed by rapid epimerization and subsequent ring closure. nih.gov
| Precursor Type | Method of o-QM Generation | Subsequent Reaction | Reference |
| 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | Fluoride-induced desilylation and elimination | Michael addition and intramolecular 5-exo-tet cyclization | organic-chemistry.org, acs.org, acs.org |
| o-siloxybenzyl bromides | Fluoride-induced desilylation | [4+1] cycloaddition with 1,2-dicarbonyls | cnr.it |
| (2-hydroxyphenyl)-N,N,N-trimethylmethanaminium iodides | Base-mediated transformation (e.g., DBU) | Reaction with pyridinium (B92312) acylmethylides and cyclization | acs.org |
| Phenolic precursors | Reaction with Grignard reagents | [4+1] annulation | cnr.it |
Transition metal-catalyzed reactions involving metal carbene intermediates offer a powerful avenue for constructing the 2,3-dihydrobenzofuran framework. nih.gov These highly reactive species are typically generated from diazo compounds in the presence of a metal catalyst, most notably rhodium (Rh) or palladium (Pd). nih.govrsc.org
Rhodium-catalyzed reactions often utilize diazo-containing phenolic compounds as carbene precursors. The generated rhodium carbene can undergo intramolecular cyclization with the pendant hydroxyl group to form an oxonium ylide intermediate. nih.gov This ylide can then be intercepted by various electrophiles, such as imines or isatins, in stereoselective Mannich-type or aldol-type reactions to yield highly functionalized 2,3-dihydrobenzofuran scaffolds. nih.govrsc.org
Palladium-catalyzed processes also leverage carbene chemistry. For example, the reaction of 2-hydroxyphenyl-substituted enones with diazo compounds in the presence of a palladium catalyst generates a palladium carbene. This species undergoes nucleophilic addition with the enone to form an oxonium ylide, which can be trapped intramolecularly via a Michael addition to afford 2,2,3-trisubstituted dihydrobenzofurans with high diastereoselectivity. researchgate.net The insertion of carbene precursors into C(sp³)–H bonds is another key transformation that provides access to diverse dihydrobenzofuran structures. nih.govrsc.org
| Metal Catalyst | Carbene Precursor | Key Intermediate | Subsequent Reaction Type | Reference |
| Rhodium (Rh) | Diazo-containing phenolic compounds | Oxonium ylide | Mannich-type or Aldol-type reaction | nih.gov, rsc.org |
| Palladium (Pd) | Diazo compounds | Oxonium ylide | Intramolecular Michael addition | researchgate.net |
| Rhodium (Rh) | Aryldiazoacetates | Rhodium carbene | Asymmetric C-H insertion | researchgate.net |
| Copper (Cu) | Diazoacetates | Copper carbene | Enantioselective C-H insertion | nih.gov |
Radical-mediated cyclizations provide an alternative mechanistic pathway to 2,3-dihydrobenzofurans. An electrooxidative [3+2] annulation of phenols with electron-deficient alkenes highlights the role of radical intermediates. researchgate.net In this process, the anodic oxidation of a phenol (B47542) generates a radical cation, which can deprotonate to form a phenoxy radical. This radical then undergoes a unique α-addition to an electron-deficient alkene, producing a new carbon-centered radical. A subsequent one-electron oxidation of this intermediate generates a cation, which triggers a [3+2] cyclization by the phenol oxygen to construct the C3-functionalized 2,3-dihydrobenzofuran ring system. researchgate.net This electrochemical approach demonstrates how radical intermediates can be effectively harnessed for C-C and C-O bond formation in a controlled manner.
Bond Activation and Formation Mechanisms
The construction of the dihydrobenzofuran ring relies on the precise activation of otherwise inert bonds and the subsequent formation of new carbon-oxygen and carbon-carbon linkages.
Transition metal-catalyzed C–H activation has become a cornerstone of modern synthetic chemistry and is frequently applied to the synthesis of 2,3-dihydrobenzofurans. nih.gov This strategy allows for the direct functionalization of C–H bonds, offering atom- and step-economy.
Rhodium(III)-catalyzed C–H activation of N-phenoxyacetamides, followed by a [3 + 2] annulation with 1,3-dienes, is a notable example. organic-chemistry.org This redox-neutral process enables the construction of the dihydrobenzofuran ring with good functional group compatibility. organic-chemistry.org Similarly, sequential C–H functionalization reactions have been developed, combining a rhodium-catalyzed intermolecular C–H insertion with a palladium-catalyzed C–H activation/C-O cyclization to achieve an enantioselective synthesis of highly functionalized dihydrobenzofurans. nih.gov Palladium catalysis is also employed in the intramolecular coupling of C(sp³)–H and C(sp²)-H bonds in alkyl phenyl ethers to furnish the desired heterocyclic products. rsc.org
| Metal Catalyst | Substrate | Activated Bond(s) | Reaction Type | Reference |
| Rhodium(III) | N-phenoxyacetamides | Aryl C-H | [3+2] Annulation with dienes | organic-chemistry.org |
| Rhodium / Palladium | Aryldiazoacetates / Phenols | Benzylic C-H / Aryl C-H | Sequential C-H insertion and C-O cyclization | nih.gov |
| Palladium | Alkyl phenyl ethers | C(sp³)-H and C(sp²)-H | Intramolecular coupling | rsc.org |
| Iridium | o-methyl ether derivatives | C-H of methyl group | Intramolecular cycloaddition to C=C bond | nih.gov |
The ultimate assembly of the 2,3-dihydrobenzofuran ring involves the key steps of C–O and C–C bond formation, which are often intricately linked within a single catalytic cycle or reaction cascade.
The formation of the C–O bond is frequently the final ring-closing step. In syntheses proceeding via o-quinone methides, the C–O bond is formed through an intramolecular 5-exo-tet cyclization of a phenoxide intermediate onto an electrophilic carbon center. organic-chemistry.org In metal-catalyzed C–H activation pathways, the C–O bond is often formed via reductive elimination from a metal center. For instance, a palladium-catalyzed process can involve the activation of an aryl C-H bond, followed by coordination of a tethered alkene or alcohol and subsequent C-O bond-forming reductive elimination. nih.gov
C–C bond formation is critical for establishing the carbon framework of the dihydrofuran ring and its substituents. In the rhodium-catalyzed annulation of N-phenoxyacetamides with 1,3-dienes, both C–C and C–O bonds are formed in a carbooxygenation process. organic-chemistry.org Heck-type reactions represent another powerful tool for C–C bond formation. For example, a highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org This cascade involves an initial C-C bond-forming Heck reaction followed by a C-O bond-forming Tsuji-Trost allylation. The electrooxidative annulation of phenols involves a radical-based C-C bond formation as the initial step, followed by a cationic C-O cyclization. researchgate.net
Nucleophilic Addition and Intramolecular Cyclization Pathways
A common and effective strategy for constructing the 2,3-dihydrobenzofuran skeleton involves a sequence of nucleophilic addition followed by intramolecular cyclization. This domino process often begins with a Michael addition reaction. For instance, the reaction between 2-aminothiophenols and chalcones proceeds via a Michael addition, which is then followed by an in-situ cyclization to yield 2,3-dihydro-1,5-benzothiazepines, a related heterocyclic system. rsc.org A similar principle applies to oxygen-based nucleophiles.
One prominent pathway involves the generation of o-quinone methides (o-QMs) from precursors like o-siloxybenzyl halides. cnr.it These reactive intermediates can then undergo a Michael addition with a suitable nucleophile. The subsequent intramolecular cyclization, often a 5-exo-tet elimination of a leaving group, finalizes the formation of the dihydrobenzofuran ring. organic-chemistry.org This method allows for the regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org
Another pathway involves the palladium-catalyzed tandem addition/cyclization of substrates like 2-(2-acylphenoxy)acetonitriles with arylboronic acids. rsc.org Mechanistic studies suggest this process starts with a nucleophilic addition to generate a ketone intermediate, which then undergoes intramolecular cyclization to form the 2-aroyl-substituted benzofuran (B130515) product. rsc.org Similarly, acetylene-activated substrates can undergo nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization to furnish the benzofuran core without the need for a transition metal catalyst. rsc.org
Dearomatization Processes
Dearomatization represents a powerful strategy for synthesizing complex polycyclic structures containing the 2,3-dihydrobenzofuran core. acs.org This approach temporarily disrupts the aromaticity of a precursor, such as a benzofuran, to facilitate cyclization reactions. A notable example is the phosphine-catalyzed asymmetric dearomative [3+2] annulation of benzimidazoles with cyclopropenones, which produces dearomatized heterocycles in high yields and enantioselectivity. chinesechemsoc.org
In the context of benzofuran synthesis, a dearomatization/deiodination/rearomatization domino reaction has been developed. acs.org This involves the [3+2] cyclization of o-iodophenolic compounds with α,β-unsaturated imines. Mechanistic investigations point to the deiodination and tautomerization of a key dearomatized intermediate, which generates a free phenolic oxygen radical that drives the cyclization. acs.org
Stereochemical Control Mechanisms
Achieving stereocontrol is a paramount challenge in the synthesis of 2,3-dihydrobenzofurans, as the C2 and C3 positions are often stereocenters. cnr.it
Understanding Enantioselective Induction
Enantioselective synthesis of 2,3-dihydrobenzofurans is frequently accomplished using chiral catalysts that can influence the formation of one enantiomer over the other. researchgate.netresearchgate.net
Chiral Catalysts: Bifunctional catalysts, such as those combining a Brønsted base (e.g., tertiary amine) and a thiourea (B124793) unit, have been successfully used for the diastereo- and enantioselective intramolecular Michael addition of keto-enone substrates to produce trans-2,3-disubstituted dihydrobenzofurans with high enantiomeric ratios (er). nih.gov Similarly, chiral N,N-ligands are employed in palladium-catalyzed Heck-Matsuda reactions to synthesize dihydrobenzofurans with quaternary stereocenters in excellent enantiomeric ratios (up to 99:1 er). nih.gov
Asymmetric Hydroarylation: Ruthenium(II) catalysts, in conjunction with a chiral transient directing group, can achieve asymmetric intramolecular hydroarylation to prepare 2,3-dihydrobenzofurans with all-carbon quaternary stereocenters in high yields and enantioselectivities (up to >99% ee). researchgate.net
Kinetic Resolution: In some reactions, such as the copper-catalyzed [3+2] annulation of indoles with less reactive cyclopropanes, a concurrent kinetic resolution of the starting material can occur, yielding both the product and the recovered starting material with high enantioselectivity. sioc.ac.cn
Diastereocontrol in Cycloaddition and Annulation Reactions
Diastereoselectivity, the control over the relative stereochemistry of multiple stereocenters, is critical in cycloaddition and annulation reactions that form the dihydrobenzofuran ring.
[3+2] Cycloadditions/Annulations: Rhodium-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-dienes is a redox-neutral process that demonstrates good chemoselectivity and functional group compatibility. organic-chemistry.org Copper(II)/BOX catalyst systems have been modified to achieve high diastereo- and enantioselectivity in the formal [3+2] cycloaddition of cyclic enol silyl (B83357) ethers with donor-acceptor cyclopropanes. sioc.ac.cn In many cases, these reactions proceed with excellent diastereocontrol, leading to a single diastereomer. sioc.ac.cn
[4+1] Annulations: Palladium-catalyzed (4+1) annulation of 4-vinylbenzodioxinones with sulfur ylides provides dihydrobenzofuran derivatives with excellent diastereoselectivities. organic-chemistry.org Similarly, phosphorus(III)-mediated formal [4+1] cycloaddition of 1,2-dicarbonyls with o-quinone methides can be influenced by subtle steric interactions that affect the yield and stereoselectivity. cnr.itorganic-chemistry.org
Intramolecular Michael Addition: The use of a bifunctional tertiary amine-thiourea catalyst in the intramolecular Michael addition of keto-enone substrates leads to trans-2,3-dihydrobenzofuran derivatives with high diastereomeric ratios (up to 96:4 dr). nih.gov
Influence of Substrate Electronic Nature on Stereoselectivity (Hammett Studies)
The electronic properties of the substrates can influence the stereoselectivity of the reaction, although this effect can sometimes be subtle. In a palladium-catalyzed (4+1) annulation reaction, it was demonstrated that the reaction is effective with both electron-donating and electron-withdrawing groups on the benzene (B151609) ring of the starting cyclic carbonates, indicating a broad substrate scope. organic-chemistry.org
In a study on the copper-catalyzed cyclopentannulation of indoles, the electronic effect of substituents on the indole (B1671886) ring on enantioselectivity was found to be negligible. For example, the reactions of 5-methyl-, 5-bromo-, and 5-chloro-substituted indoles proceeded with similar enantioselectivity, although the reaction rates were slower for the halogenated substrates. sioc.ac.cn This suggests that for certain catalytic systems, the steric environment dictated by the catalyst and ligands plays a more dominant role in stereochemical outcomes than the electronic nature of the substrate.
Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing reliable and efficient pathways to the 2,3-dihydrobenzofuran core. nih.govrsc.org Metals such as palladium, rhodium, copper, and iridium are extensively used. nih.gov
A general catalytic cycle for a palladium-catalyzed synthesis, such as a Heck/Cacchi reaction, begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. nih.gov This is followed by an intramolecular carbopalladation or Heck coupling step to form a σ-alkylpalladium intermediate. nih.gov This intermediate can then engage in subsequent steps, such as reaction with another component or reductive elimination, to generate the final product and regenerate the Pd(0) catalyst. nih.gov
For instance, in the enantioselective Pd-catalyzed synthesis of dihydrobenzofuran derivatives from aryl iodide-joined alkenes, an asymmetric σ-alkylpalladium intermediate is formed via an intramolecular Heck reaction. This intermediate then reacts with an o-alkynylaniline to generate the polycyclic product. nih.gov
Ligand Effects: Ligands play a critical role in transition metal catalysis by modulating the metal center's steric and electronic properties, which in turn influences the catalyst's activity, selectivity, and stability.
Chirality Transfer: Chiral ligands, such as TY-Phos in palladium catalysis or chiral bisoxazoline (BOX) ligands in copper catalysis, are essential for inducing enantioselectivity. organic-chemistry.orgsioc.ac.cn They create a chiral environment around the metal center, directing the approach of the substrate and controlling the stereochemistry of the product-forming step.
Reaction Pathway Control: In a rhodium-catalyzed process, different catalysts and ligands can be used to induce either an initial C-H functionalization or an oxa-Michael addition, leading to different isomers of chiral 2,3-disubstituted dihydrobenzofurans. rsc.org
Catalyst Activity: The choice of ligand can significantly impact the reaction's efficiency. In a palladium-catalyzed aminocarbonylation, triphenylphosphine (B44618) was used as the ligand to facilitate the smooth formation of carbamoyl-substituted 2,3-dihydrobenzofurans. nih.gov
The interplay between the metal center and the ligand is fundamental to controlling the outcome of the reaction, enabling the synthesis of complex dihydrobenzofuran structures with high levels of precision. nih.gov
Data Tables
Table 1: Examples of Enantioselective Synthesis of 2,3-Dihydrobenzofuran Derivatives
| Catalyst/Method | Substrates | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Bifunctional tertiary amine-thiourea | Keto-enone precursors | - | up to 95:5 er | nih.gov |
| Pd-catalyzed Heck/Cacchi | Aryl iodide-joined alkenes, o-alkynylanilines | 84–97% | 84–97% ee | nih.gov |
| Pd-catalyzed Heck-Matsuda | Aryl halides, alkenes | up to 91% | up to 99:1 er | nih.gov |
| Ru(II) with chiral transient directing group | Allenyl-tethered phenols | up to 98% | up to >99% ee | researchgate.net |
Table 2: Examples of Diastereoselective Synthesis of 2,3-Dihydrobenzofuran Derivatives
| Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Intramolecular Michael Addition | Bifunctional amine-thiourea | up to 96:4 | nih.gov |
| [4+1] Annulation | Palladium catalyst | Excellent | organic-chemistry.org |
| [3+2] Annulation | Copper(II)/BOX catalyst | High | sioc.ac.cn |
Vii. Applications in Organic Synthesis and Material Science
Role as a Versatile Building Block in Complex Molecule Synthesis
The reactivity of the two amino groups, combined with the structural features of the dihydrobenzofuran core, enables chemists to construct intricate molecular architectures.
The ortho-diamine functionality of 2,3-dihydrobenzofuran-5,6-diamine is particularly well-suited for the synthesis of fused polycyclic systems. By reacting with various dicarbonyl compounds or their equivalents, it can readily undergo condensation reactions to form new heterocyclic rings. For instance, reaction with α-diketones can lead to the formation of pyrazine (B50134) rings fused to the benzofuran (B130515) scaffold, creating complex polyheterocyclic systems. Similarly, cyclization reactions with appropriate reagents can yield carbazole (B46965) derivatives, which are important structural motifs in many biologically active compounds and functional materials. organic-chemistry.orgchim.it The ability to form such fused systems is a cornerstone of its utility in building complex molecular frameworks. nih.gov
The 2,3-dihydrobenzofuran (B1216630) skeleton is a core component in a vast number of natural products that exhibit a wide range of biological activities, including anti-HIV, antimalarial, and anticancer properties. nih.govresearchgate.netresearchgate.netresearchgate.net This makes this compound an attractive starting material for the synthesis of analogues of these natural products. The diamine groups provide convenient handles for introducing diversity and modulating the physicochemical properties of the target molecules. For example, the diamine can be used to construct portions of complex alkaloids or polyphenolic compounds that contain a functionalized aromatic ring. The synthetic utility lies in its ability to serve as a foundational scaffold upon which the more complex features of a natural product can be elaborated. nih.govcnr.it
Table 1: Examples of Natural Product Classes with Dihydrobenzofuran Scaffolds
| Natural Product Class | Example | Reported Biological Activity |
|---|---|---|
| Alkaloids | (+)-Decursivine | Antimalarial researchgate.net |
| Neolignans | (+)-Conocarpan | Antifungal researchgate.net |
| Isoflavonoids | Pterocarpan | Antifungal nih.gov |
This table provides examples of natural product classes containing the general 2,3-dihydrobenzofuran core, illustrating the importance of this scaffold in medicinal chemistry.
Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules for high-throughput screening. rsc.org The this compound scaffold is an excellent starting point for DOS due to its two reactive amine groups. nih.govresearchgate.net These amines can be independently or simultaneously functionalized with a wide variety of reagents, such as acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), to rapidly generate a large library of derivatives. This approach allows for systematic exploration of the chemical space around the dihydrobenzofuran core, which is crucial for the discovery of new bioactive compounds. figshare.comnih.gov The rigidity of the scaffold ensures that the appended diversity elements are presented in a well-defined spatial arrangement.
Potential in Material Science (General Chemical Role)
The unique electronic and structural properties of this compound and its derivatives suggest potential applications in material science.
The aromatic and heterocyclic nature of the this compound core makes it a candidate for incorporation into larger conjugated systems. Derivatives of this compound, particularly those that extend the π-system, could be investigated for applications in organic electronics. For example, the diamine can be a precursor to carbazole-based structures. nih.gov Carbazoles are well-known for their use in organic light-emitting diodes (OLEDs), photovoltaics, and as photorefractive materials due to their charge-transporting properties. The diamine can be used to synthesize novel polymers or dendrimers where the dihydrobenzofuran unit imparts specific conformational or electronic characteristics to the final material.
Strategies for Chemical Scaffold Derivatization and Further Transformations
The chemical versatility of this compound stems from the reactivity of its vicinal amine groups and the potential for modification of the heterocyclic ring.
A primary strategy for derivatization involves the reaction of the two amino groups. These can undergo a variety of classical amine reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Reaction with alkyl halides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Cyclocondensation: As mentioned earlier, reaction with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic rings like pyrazines or other heterocycles.
Further transformations can involve the dihydrofuran ring itself. For instance, oxidation could potentially lead to the corresponding benzofuran derivative, altering the electronic properties and geometry of the molecule. The aromatic ring can also be subject to electrophilic substitution reactions, although the activating nature of the amine groups would need to be considered and potentially masked with protecting groups to control regioselectivity.
Table 2: Common Derivatization Reactions
| Reaction Type | Reagent Class | Functional Group Formed |
|---|---|---|
| Acylation | Acid Chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea Formation | Isocyanates | Urea |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,3-Dihydrobenzofuran-5,6-diamine and its derivatives?
- Methodology : Reduction of nitro precursors is a common approach. For example, nitro groups in aromatic systems can be reduced using SnCl₂·2H₂O in ethanol under reflux (75°C for 5–7 hours), followed by alkaline workup and extraction . This method ensures high yield but requires careful pH control to avoid decomposition of the diamine. Alternative routes may involve catalytic hydrogenation or enzymatic reduction, depending on functional group compatibility.
Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?
- Methodology : Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, in imidazo[4,5-c]pyridine-4,6-diamine analogs, NMR chemical shifts distinguish substituent effects (e.g., electron-withdrawing groups downfield-shift aromatic protons), while HRMS confirms molecular weight . For dihydrobenzofuran systems, NOESY or COSY experiments can clarify stereochemistry and ring conformation.
Q. What precautions are critical for handling lab-synthesized diamine compounds like this compound?
- Methodology : Follow general safety protocols for amines:
- Use fume hoods to avoid inhalation; wear nitrile gloves and goggles to prevent skin/eye contact.
- Store in sealed containers under inert gas (e.g., N₂) to minimize oxidation .
- Monitor stability via TLC or HPLC, as some diamines degrade under light or moisture .
Advanced Research Questions
Q. How do substituents on the dihydrobenzofuran core influence reactivity in cross-coupling or cyclization reactions?
- Methodology : Perform comparative kinetic studies. For example, electron-donating groups (e.g., methoxy) on the aromatic ring may accelerate Ullmann coupling by stabilizing transition states, while bulky substituents (e.g., trifluoromethyl) hinder steric access. Use DFT calculations to correlate substituent effects with reaction rates .
Q. What strategies resolve contradictions in biological activity data for dihydrobenzofuran-diamine analogs?
- Methodology :
- Data normalization : Account for batch-to-batch purity variations using LC-MS quantification .
- Assay optimization : Validate activity in multiple cell lines or enzymatic assays (e.g., Toll-like receptor 7 binding studies) to rule out false positives .
- Meta-analysis : Compare results across literature for trends (e.g., logP vs. IC₅₀ correlations).
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Use molecular dynamics (MD) simulations to study protonation states and solvation effects.
- Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What are the challenges in crystallizing dihydrobenzofuran-diamine derivatives, and how can they be overcome?
- Methodology :
- Co-crystallization : Introduce halogen atoms (e.g., Br) to enhance Br⋯Br or C–H⋯H interactions, as seen in hexasubstituted dihydrofuran systems .
- Solvent screening : Test polar aprotic solvents (e.g., DMF/EtOH mixtures) to improve lattice packing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
